An In-Depth Technical Guide to 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone
An In-Depth Technical Guide to 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, a novel compound with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.
Compound Identification and Physicochemical Properties
The foundational step in understanding any new chemical entity is to establish its core identifiers and physicochemical properties.
| Identifier | Value | Source |
| CAS Number | 898754-97-7 | PubChem |
| IUPAC Name | [2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone | PubChem |
| Molecular Formula | C₁₇H₁₅BrFNO | PubChem |
| Molecular Weight | 348.21 g/mol | PubChem |
| Canonical SMILES | C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F | PubChem |
Rationale in Drug Design: A Trifecta of Functionality
The molecular architecture of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a deliberate convergence of three key pharmacophoric elements, each contributing to its potential as a bioactive agent.
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The Benzophenone Core: This diaryl ketone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets.
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The Azetidine Moiety: The inclusion of a strained four-membered azetidine ring is a strategic choice. This group can act as a bioisostere for other functionalities and can form crucial hydrogen bonds or other non-covalent interactions within a target's binding site. The strained ring system can also influence the overall conformation of the molecule.
-
Halogenation (Bromo and Fluoro Groups): The specific placement of bromine and fluorine atoms on one of the phenyl rings is critical. Halogens can significantly modulate the electronic properties of the molecule, influencing its lipophilicity, metabolic stability, and binding affinity to target proteins. The ortho-fluoro and meta-bromo substitution pattern creates a unique electronic and steric profile that can be exploited for selective target engagement.
Proposed Synthesis Pathway
Diagram of the Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Methyl-4'-bromo-3'-fluorobenzophenone via Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen), add 4-bromo-3-fluorobenzoyl chloride (1.0 eq).
-
To this mixture, add toluene (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1][2]
Step 2: Synthesis of 2'-(Bromomethyl)-4-bromo-3-fluorobenzophenone via Radical Bromination
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Synthesis of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone via Nucleophilic Substitution
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Dissolve the brominated product from Step 2 (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add azetidine (1.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the solid base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.[3][4]
Analytical Characterization
The identity and purity of the synthesized 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone should be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the methylene protons of the azetidinomethyl group, and the protons of the azetidine ring.
-
¹³C NMR will confirm the presence of the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the carbons of the azetidinomethyl moiety.
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¹⁹F NMR will show a characteristic signal for the fluorine atom, with coupling to adjacent protons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.
Hypothesized Biological Activity and Mechanism of Action
Based on the known bioactivities of its constituent moieties, 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a promising candidate as an enzyme inhibitor , particularly in the realm of protein kinases . Many benzophenone derivatives have been shown to be competitive inhibitors of ATP-binding sites in kinases. The azetidinomethyl group can form key interactions within the binding pocket, while the bromo- and fluoro-substituents can enhance binding affinity and selectivity.
Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, this compound could potentially act as a modulator of signaling pathways implicated in these pathologies.
Proposed Signaling Pathway for Investigation
Caption: Hypothesized inhibition of a generic kinase signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate the hypothesized biological activity, a robust in vitro kinase inhibition assay is essential. The following is a general protocol that can be adapted for a specific kinase of interest.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone against a target protein kinase.
Materials:
-
Target protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in DMSO. A typical starting concentration would be 10 mM, diluted down to the nanomolar range.
-
Reaction Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include wells with DMSO only (negative control) and a known inhibitor like staurosporine (positive control).
-
Add the target kinase to each well and incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding a solution containing a chelating agent like EDTA.
-
Add the detection reagent according to the manufacturer's protocol. This reagent will quantify the amount of product formed (phosphorylated substrate) or ATP consumed (ADP produced).
-
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Safety and Handling
As with any novel chemical, 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone should be handled with appropriate safety precautions. While specific toxicity data is not available, the presence of bromo and fluoro aromatic moieties suggests that it should be treated as a potentially hazardous substance.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Exposure: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone represents a promising scaffold for the development of novel therapeutic agents. Its rational design combines features known to be important for biological activity. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. Future research should focus on the a) successful synthesis and characterization of the molecule, b) screening against a panel of protein kinases to identify specific targets, and c) subsequent lead optimization to improve potency and selectivity. This in-depth guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.
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